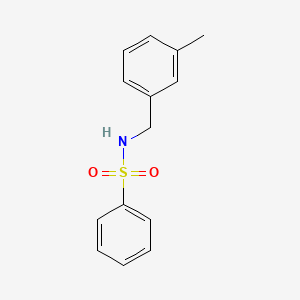

N-(3-methylbenzyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-methylphenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-12-6-5-7-13(10-12)11-15-18(16,17)14-8-3-2-4-9-14/h2-10,15H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZRCWDEGUOHRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 3 Methylbenzyl Benzenesulfonamide

Established Synthetic Pathways for N-(3-methylbenzyl)benzenesulfonamide Core Structure

The formation of the this compound scaffold can be achieved through several reliable synthetic routes. These methods primarily involve the creation of the key sulfonamide (S-N) bond.

Reaction of Amines with Sulfonyl Chlorides

The most traditional and widely used method for synthesizing N-substituted sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride. byjus.comncert.nic.in This reaction, often referred to as the Hinsberg test when used for amine characterization, is a robust and high-yielding procedure. wikipedia.orgresearchgate.net

For the synthesis of this compound, this involves the nucleophilic attack of 3-methylbenzylamine (B90883) on the electrophilic sulfur atom of benzenesulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or an aqueous alkali, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. ncert.nic.in The hydrogen atom attached to the nitrogen in the resulting sulfonamide is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group. byjus.comncert.nic.in

General Reaction Scheme:

Figure 1: Synthesis of this compound via reaction of 3-methylbenzylamine with benzenesulfonyl chloride.

This direct approach is highly efficient for preparing the target compound from readily available starting materials. researchgate.net

Reductive Amidation Approaches

Reductive amidation, or reductive amination, represents an alternative strategy for forming C-N bonds, which can be adapted for sulfonamide synthesis. While direct reductive amination between an aldehyde and a sulfonamide can be challenging due to the lower nucleophilicity of the sulfonamide nitrogen compared to amines, specialized catalytic systems have been developed to facilitate such transformations. acs.org

A plausible, though less common, reductive amidation route to this compound would involve the reaction of benzenesulfonamide (B165840) with 3-methylbenzaldehyde (B113406) in the presence of a reducing agent. The reaction proceeds through the formation of an N-sulfonylimine intermediate, which is then reduced in situ to the final sulfonamide.

More advanced protocols, such as zirconium-catalyzed reductive sulfonamidation of amides, offer a mild and selective method for the monoalkylation of sulfonamides. acs.org Another modern approach involves the reductive coupling of nitroarenes with aryl sulfinates to produce sulfonamides, providing an alternative to conventional methods. acs.org

Specific Reaction Conditions and Catalytic Systems (e.g., Manganese-Catalyzed N-Alkylation)

Modern catalysis offers highly efficient and sustainable methods for N-alkylation. A prominent example is the manganese-catalyzed N-alkylation of sulfonamides using alcohols, which operates via a "borrowing hydrogen" (BH) mechanism. organic-chemistry.orgcardiff.ac.uk This approach avoids the use of toxic alkylating agents and produces water as the only byproduct. organic-chemistry.org

In this system, a bench-stable Mn(I) PNP pincer precatalyst is used to facilitate the reaction between a sulfonamide and an alcohol. acs.orgcore.ac.uk For the synthesis of this compound, benzenesulfonamide would be reacted with 3-methylbenzyl alcohol. The catalytic cycle involves the temporary oxidation of the alcohol to an aldehyde, condensation with the sulfonamide to form an N-sulfonylimine, and subsequent reduction. organic-chemistry.org An alternative system uses manganese dioxide (MnO2) under solvent-free conditions. nih.gov

| Catalyst System | Substrates | Base/Solvent | Conditions | Yield |

|---|---|---|---|---|

| Mn(I) PNP pincer precatalyst | Benzenesulfonamide + 3-Methylbenzyl alcohol | K₂CO₃ / Xylenes | 150°C, 24h | High (up to 98% reported for similar substrates) |

| Manganese dioxide (MnO₂) | Sulfonamides + Alcohols | Solvent-free | Under air | Good to Excellent |

Other catalytic methods include nickel-catalyzed cross-coupling amination with weak nitrogen nucleophiles like sulfonamides and silver-catalyzed sulfonamidation that directly functionalizes benzylic C(sp³)–H bonds. nih.govresearchgate.net

Strategies for Functionalization and Analog Synthesis from this compound Scaffold

Once the core structure of this compound is synthesized, it can serve as a scaffold for creating a diverse library of analogs through functionalization at either the benzyl (B1604629) or the benzenesulfonamide moiety.

Modifications at the Benzyl Moiety

The benzyl portion of the molecule offers two primary sites for modification: the aromatic ring and the methyl group.

Aromatic Ring Substitution: The tolyl ring can undergo electrophilic aromatic substitution. The existing substituents—an alkyl group (-CH₃) and a large alkyl-sulfonamido group (-CH₂NHSO₂Ph)—are both ortho-, para-directing activators. libretexts.org Therefore, reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would be directed to the positions ortho and para to these groups, although steric hindrance from the bulky sulfonamide side chain might favor substitution at the position para to the methyl group.

Methyl Group Modification: The benzylic methyl group can be a handle for further reactions, such as free-radical halogenation followed by nucleophilic substitution to introduce a variety of functional groups.

| Reaction Type | Target Site | Potential Reagents | Expected Outcome |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Aromatic Ring | HNO₃/H₂SO₄ (Nitration) | Introduction of -NO₂ group |

| Electrophilic Aromatic Substitution | Aromatic Ring | Br₂/FeBr₃ (Bromination) | Introduction of -Br atom |

| Radical Halogenation | Methyl Group | N-Bromosuccinimide (NBS) | Conversion of -CH₃ to -CH₂Br |

Substitutions on the Benzenesulfonamide Ring

The benzenesulfonamide ring can also be functionalized to generate analogs. The N-benzylsulfonamido group (-NHSO₂-benzyl) acts as an electron-withdrawing group, deactivating the ring towards electrophilic substitution and directing incoming electrophiles to the meta-position. libretexts.org

Introducing substituents on this ring is a common strategy in drug design to modulate properties like binding affinity and selectivity. acs.org Standard electrophilic substitution reactions can be employed to install functional groups. For instance, nitration would yield N-(3-methylbenzyl)-3-nitrobenzenesulfonamide, and sulfonation would introduce a sulfonic acid group at the meta-position.

| Reaction Type | Directing Effect | Potential Reagents | Expected Product |

|---|---|---|---|

| Nitration | Meta-directing | HNO₃/H₂SO₄ | N-(3-methylbenzyl)-3-nitrobenzenesulfonamide |

| Halogenation | Meta-directing | Cl₂/AlCl₃ | N-(3-methylbenzyl)-3-chlorobenzenesulfonamide |

| Sulfonation | Meta-directing | Fuming H₂SO₄ | 3-((N-(3-methylbenzyl)sulfamoyl)benzenesulfonic acid |

Incorporation into Hybrid Molecular Architectures

The N-benzylbenzenesulfonamide scaffold is a valuable building block for creating more complex, hybrid molecules with potential therapeutic applications. The core structure can be integrated into larger systems, such as peptide mimics or heterocyclic frameworks, to target a variety of biological systems.

For instance, benzenesulfonamide derivatives are often coupled with other molecular fragments to create potent enzyme inhibitors. Research into related structures has shown that the sulfonamide nitrogen can be functionalized or the aromatic rings can serve as platforms for further substitution, leading to hybrid molecules. One common strategy involves the acylation of the sulfonamide nitrogen, followed by coupling with other molecules. For example, derivatives have been incorporated into phenylalanine structures to act as HIV-1 capsid inhibitors. nih.gov In these hybrid architectures, the benzenesulfonamide group often plays a crucial role in binding to the target protein.

| Hybrid Architecture Type | General Synthetic Strategy | Potential Application Area |

| Peptide/Amino Acid Conjugates | Acylation of the sulfonamide nitrogen with an amino acid derivative. nih.gov | Antiviral (e.g., HIV inhibition) nih.gov |

| Heterocyclic Hybrids | Coupling of the sulfonamide with a heterocyclic moiety via substitution or condensation reactions. rsc.orgnih.gov | Anticancer, Antimicrobial rsc.org |

| Multi-component Scaffolds | Use in multi-component reactions to build complex molecular frameworks in a single step. | Drug Discovery |

Reaction Mechanisms and Synthetic Yield Optimization Studies

The synthesis of N-benzylbenzenesulfonamides typically proceeds via a nucleophilic substitution reaction between a benzylamine (B48309) and a benzenesulfonyl chloride. In the case of this compound, this would involve the reaction of 3-methylbenzylamine with benzenesulfonyl chloride.

The reaction mechanism is analogous to a nucleophilic acyl substitution. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base, such as pyridine or an aqueous inorganic base, is typically added to neutralize the hydrochloric acid generated as a byproduct. nsf.gov

Studies on related sulfonamide syntheses have focused on optimizing reaction conditions to improve yields and reduce reaction times. Key factors investigated include the choice of solvent and base.

Key Optimization Parameters from Analogous Syntheses:

Solvent: Dichloromethane is a common solvent, but for improved environmental impact and potentially higher yields, a single-phase two-solvent system using tetrahydrofuran (B95107) (THF) and water has been shown to be effective. nsf.gov

Base: While pyridine is traditionally used, it can lead to lower yields and longer reaction times. nsf.gov The use of inorganic bases has been explored to improve efficiency. A comparative study on a related benzylation reaction showed that potassium carbonate gave the highest yields, while sodium hydroxide (B78521) resulted in shorter reaction times. nsf.gov This suggests that for yield optimization of this compound, potassium carbonate would be a promising choice.

The table below summarizes findings from optimization studies on a similar N-benzylation of a sulfonamide, which could be applicable to the synthesis of the title compound. nsf.gov

| Base | Solvent System | Key Outcome |

| Pyridine | Dichloromethane | Lower yields, longer reaction times |

| Sodium Hydroxide | THF/Water | Shorter reaction times |

| Potassium Carbonate | THF/Water | Highest yielding reactions |

Further mechanistic considerations for N-benzylbenzenesulfonamides include the stability of the C-N bond. Studies on the cleavage of this bond in related tertiary sulfonamides show that it can be broken under the influence of a Lewis acid like Bi(OTf)₃, proceeding through a mechanism that favors cleavage of the benzyl group over other substituents. acs.org This reactivity highlights a potential pathway for de-benzylation or further functionalization at the nitrogen atom.

Advanced Structural Elucidation and Analytical Characterization in N 3 Methylbenzyl Benzenesulfonamide Research

Spectroscopic Analysis for Structural Confirmation

Spectroscopy is fundamental to the structural confirmation of N-(3-methylbenzyl)benzenesulfonamide, with each technique offering unique insights into the molecule's composition and architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR analysis using a 400 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent, the spectrum reveals characteristic signals for each proton group. rsc.org The protons on the benzenesulfonamide (B165840) ring typically appear as multiplets in the downfield region, approximately between δ 7.81 and 7.88 ppm for the two protons ortho to the sulfonyl group, and between δ 7.40 and 7.59 ppm for the remaining three protons. rsc.org The protons of the 3-methylbenzyl group also show distinct signals: a triplet for the N-H proton around δ 5.37 ppm, a doublet for the methylene (B1212753) (-CH₂-) protons at approximately δ 4.07 ppm, and a singlet for the methyl (-CH₃) protons around δ 2.23 ppm. rsc.org The aromatic protons of the benzyl (B1604629) group appear as a multiplet between δ 6.89 and 7.12 ppm. rsc.org

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. libretexts.orgoregonstate.edu For this compound, the spectrum shows signals for all 14 carbon atoms. The carbons of the benzenesulfonyl group resonate at approximately δ 140.04 (quaternary carbon), 132.76, 129.20, and 127.20 ppm. rsc.org The carbons of the 3-methylbenzyl moiety are observed at roughly δ 138.44, 136.27, 128.73, 128.66, 128.64, and 125.00 ppm for the aromatic carbons, δ 47.29 ppm for the methylene carbon, and δ 21.37 ppm for the methyl carbon. rsc.org

¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

| Assignment | ¹H NMR Chemical Shift (δ, ppm) rsc.org | ¹³C NMR Chemical Shift (δ, ppm) rsc.org |

|---|---|---|

| Benzenesulfonyl Aromatic CH (ortho) | 7.88 – 7.81 (m, 2H) | 127.20 |

| Benzenesulfonyl Aromatic CH (meta) | 7.50 – 7.40 (m, 2H) | 129.20 |

| Benzenesulfonyl Aromatic CH (para) | 7.59 – 7.51 (m, 1H) | 132.76 |

| Benzenesulfonyl Quaternary C | - | 140.04 |

| 3-Methylbenzyl Aromatic CH | 7.12 (t, J = 7.8 Hz, 1H), 7.04 – 6.89 (m, 3H) | 128.73, 128.66, 128.64, 125.00 |

| 3-Methylbenzyl Quaternary C | - | 138.44, 136.27 |

| Methylene (-CH₂-) | 4.07 (d, J = 6.3 Hz, 2H) | 47.29 |

| Methyl (-CH₃) | 2.23 (s, 3H) | 21.37 |

| Amine (-NH-) | 5.37 (t, J = 6.3 Hz, 1H) | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups present in this compound.

The IR spectrum exhibits characteristic absorption bands that confirm the presence of key structural features. A prominent band for the N-H stretching vibration is typically observed in the range of 3250-3300 cm⁻¹. scielo.br The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) give rise to strong absorptions, generally found around 1330-1350 cm⁻¹ and 1160-1170 cm⁻¹, respectively. scielo.br Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups are seen just below 3000 cm⁻¹. The S-N stretching vibration can also be identified, typically in the region of 900-940 cm⁻¹. researchgate.net

Key IR Absorption Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3250-3300 scielo.br |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| SO₂ Asymmetric Stretch | 1330-1350 scielo.br |

| SO₂ Symmetric Stretch | 1160-1170 scielo.br |

| S-N Stretch | 900-940 researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. In techniques like electron ionization (EI-MS), the molecule is ionized and fragmented, and the resulting mass-to-charge ratios of the ions are measured.

The molecular ion peak (M⁺) for this compound (C₁₄H₁₅NO₂S) would be expected at m/z 261, confirming its molecular weight. The fragmentation pattern provides structural information. researchgate.net Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the C-S bond. nist.gov A characteristic fragment often observed is the benzenesulfonyl cation [C₆H₅SO₂]⁺ at m/z 141. Another significant fragment is the tropylium (B1234903) ion [C₇H₇]⁺, which arises from the benzyl portion of the molecule, at m/z 91. The loss of the benzenesulfonyl group from the molecular ion would lead to the [M - C₆H₅SO₂]⁺ fragment at m/z 120. researchgate.net The fragmentation of the 3-methylbenzyl portion can also be observed. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. shu.ac.uk The presence of aromatic rings and the sulfonamide group in this compound gives rise to characteristic absorptions in the UV region.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, as well as the study of intermolecular interactions that dictate the crystal packing.

For related sulfonamides, such as 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, crystallographic studies have revealed key structural features. nih.goviucr.org The geometry around the sulfur atom in the sulfonamide group is typically a distorted tetrahedron. iucr.orgnsf.gov The two aryl groups are generally oriented gauche to one another with a C-S-N-C torsion angle that can vary. nih.gov

A crucial aspect revealed by X-ray crystallography is the nature of intermolecular interactions. In the crystal lattice of N-(aryl)benzenesulfonamides, molecules are often linked by intermolecular N-H···O hydrogen bonds, where the amine proton acts as a donor and a sulfonyl oxygen atom acts as an acceptor. nih.govnih.gov These interactions can lead to the formation of chains or more complex three-dimensional networks. nih.gov Additionally, weaker interactions such as C-H···π interactions can play a significant role in stabilizing the crystal structure. nih.govnsf.gov In these interactions, an aromatic ring acts as a π-electron donor to a C-H bond. nih.govnsf.gov

Representative Crystallographic Data for a Related Sulfonamide (4-methyl-N-(4-methylbenzyl)benzenesulfonamide)

| Parameter | Value nih.gov |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.8606 (4) |

| b (Å) | 8.8659 (6) |

| c (Å) | 14.1557 (10) |

| β (°) | 98.412 (3) |

| Volume (ų) | 727.42 (9) |

| Z | 2 |

| S=O Bond Lengths (Å) | 1.424 (2), 1.429 (2) |

| S-N Bond Length (Å) | 1.608 (2) |

| C-S-N-C Torsion Angle (°) | 57.9 (2) |

Thermogravimetric and Differential Thermal Analysis in Material Characterization

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to characterize the thermal stability and phase behavior of this compound.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides information about the decomposition temperature of the compound. For a stable solid like this compound, the TGA curve would typically show a flat baseline until the onset of decomposition, at which point a significant mass loss would be observed. The temperature at which this mass loss begins is an indicator of the compound's thermal stability.

DTA measures the temperature difference between a sample and an inert reference as a function of temperature. wikipedia.orghitachi-hightech.com The DTA curve reveals information about physical and chemical changes that are accompanied by a change in enthalpy, but not necessarily a change in mass. wikipedia.org For this compound, DTA can be used to determine its melting point, which would appear as a sharp endothermic peak on the DTA thermogram. wikipedia.org Other transformations such as crystallization or glass transitions could also be detected. wikipedia.org Combining TGA and DTA allows for a comprehensive understanding of the material's thermal properties. abo.fi

Chromatographic Techniques in Research

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable tools in the research and development of benzenesulfonamide derivatives, including this compound. These methods are crucial for assessing purity, monitoring reaction progress, and performing quantitative analyses in biological systems, such as cellular uptake studies.

While specific HPLC-based cellular uptake data for this compound is not extensively documented in publicly available literature, the methodology is well-established for structurally related benzenesulfonamide compounds. These studies provide a clear framework for how such investigations would be conducted for the title compound. For instance, research on novel benzenesulfonamide derivatives designed as anticancer agents has utilized HPLC to quantify their uptake into cancer cells.

In a study investigating new aryl thiazolone-benzenesulfonamides for their anticancer properties, HPLC was employed to measure the cellular uptake of the most active compounds (4e, 4g, and 4h) in MDA-MB-231 triple-negative breast cancer cell lines. rsc.org This type of analysis is fundamental to understanding the pharmacokinetic profile of a potential drug, as its ability to penetrate the cell membrane is a prerequisite for intracellular activity.

The typical setup for such an analysis involves a robust HPLC system. A study on benzenesulfonamide derivatives 4e, 4g, and 4h utilized a Dionex Ultimate 3000 UHPLC system equipped with an auto-sampler, a quaternary solvent delivery pump, and a diode array detector. rsc.org The separation was achieved using a C18 stationary phase, a common choice for reverse-phase chromatography of organic molecules. rsc.org

The following table outlines the HPLC parameters used in the cellular uptake study of related benzenesulfonamide compounds.

Table 1: HPLC Parameters for Cellular Uptake Analysis of Benzenesulfonamide Derivatives rsc.org

| Parameter | Specification |

| HPLC System | Dionex Ultimate 3000 UHPLC |

| Detector | Diode Array Detector (DAD) |

| Stationary Phase | ZORBAX Eclipse Plus® C18 Column |

| Software | Chromeleon |

| Application | Quantitative analysis of compounds 4e, 4g, and 4h in MDA-MB-231 cell lysates |

The results from such studies provide quantitative data on the concentration of the compound inside the cells over time. For example, the study on derivatives 4e, 4g, and 4h demonstrated significant cellular uptake, which correlated with their observed anti-proliferative and enzymatic inhibitory activities against carbonic anhydrase IX. rsc.org

Beyond cellular uptake, HPLC is critical for purity assessment following synthesis. The synthesis of this compound and its analogs results in a crude product that requires purification, often by column chromatography. rsc.org HPLC is then used to determine the purity of the final compound. For example, methods have been developed for various N-substituted benzenesulfonamides, achieving high purity levels (e.g., >98% by HPLC) after purification. google.com

Different HPLC methods can be employed depending on the specific analytical challenge. Reverse-phase HPLC is common, but other techniques like micellar liquid chromatography have also been used to determine key physicochemical properties, such as lipophilicity, which influences a compound's biological activity. nih.govmdpi.com The choice of mobile phase, typically a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid, is optimized to achieve good separation of the analyte from impurities. sielc.com

The following table summarizes findings from chromatographic analyses of various benzenesulfonamide derivatives, illustrating the utility of these techniques.

Table 2: Research Findings from Chromatographic Analysis of Benzenesulfonamides

| Compound Type | Analytical Technique | Key Findings | Reference |

| Aryl thiazolone-benzenesulfonamides (4e, 4g, 4h) | HPLC | Quantified cellular uptake in MDA-MB-231 cells, supporting anticancer mechanism studies. | rsc.org |

| 4-chloro-N-methyl-3-nitro-benzenesulfonamide | Reverse-Phase HPLC | Method developed for separation using a simple mobile phase of acetonitrile, water, and phosphoric acid. | sielc.com |

| N-tert-butyl benzenesulfonamide derivatives | HPLC | Used to confirm purity (>98%) after synthesis and purification by column chromatography. | google.com |

| Various Sulfonamides | Micellar Liquid Chromatography | Applied to determine sulfonamides in complex matrices like medicated feeds, demonstrating the versatility of chromatographic methods. | mdpi.com |

| 4-amino benzene (B151609) sulphonamide | RP-HPLC | A validated method for the quantitative determination of this impurity in sulphonamide hydrochloride. wu.ac.th | wu.ac.th |

These examples underscore the central role of chromatography, and HPLC in particular, in the comprehensive characterization of this compound and related compounds, from confirming the success of a synthesis to elucidating their potential as biologically active agents.

Computational and Theoretical Investigations of N 3 Methylbenzyl Benzenesulfonamide

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. researchgate.net This method is favored for its balance of accuracy and computational cost. mkjc.in DFT calculations, often using hybrid functionals like B3LYP, can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. mkjc.innih.gov

For benzenesulfonamide (B165840) derivatives, DFT is used to obtain the optimized molecular structure. nih.gov For instance, in a study on a related compound, N-(3-methylphenyl)benzenesulfonamide, the crystal structure was determined, and DFT calculations could be used to compare theoretical parameters with experimental X-ray diffraction data. researchgate.net Such studies reveal the spatial arrangement of the atoms, including the relative orientation of the two aromatic rings. In N-(3-methylphenyl)benzenesulfonamide, the two benzene (B151609) rings are significantly tilted relative to each other, with reported dihedral angles of 67.9 (1)° and 68.6 (1)° for the two independent molecules in the asymmetric unit. researchgate.net Similar calculations for N-(3-methylbenzyl)benzenesulfonamide would be expected to yield the most stable conformation, which is crucial for understanding its interactions.

DFT calculations also provide insights into the electronic properties by mapping the electron density distribution. researchgate.net This allows for the calculation of various electronic descriptors that help in understanding the molecule's reactivity and stability. nih.gov

| Parameter | Bond/Angle | Typical Calculated Value | Reference Compound |

| Bond Length | S-N | ~1.65 Å | General Benzenesulfonamides |

| Bond Length | S=O | ~1.43 Å | General Benzenesulfonamides |

| Bond Angle | C-S-N | ~107° | General Benzenesulfonamides |

| Dihedral Angle | C-SO2-NH-C | 56.7 (3)° | 4-methyl-N-(3-methylphenyl)benzenesulfonamide nih.gov |

| Dihedral Angle | Benzene Ring 1 vs. Benzene Ring 2 | 83.9 (1)° | 4-methyl-N-(3-methylphenyl)benzenesulfonamide nih.gov |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Characterization

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity theory. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and polarizability. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This analysis is frequently performed using DFT calculations. uni-muenchen.decumhuriyet.edu.tr For benzenesulfonamide derivatives, the HOMO is typically localized on the more electron-rich parts of the molecule, such as one of the aromatic rings, while the LUMO may be distributed across the sulfonamide group and the other ring. The analysis of these orbitals helps in understanding intramolecular charge transfer processes. uni-muenchen.de For example, in studies of similar compounds, the calculated HOMO and LUMO energies show that charge transfer occurs within the molecule. uni-muenchen.de

Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzenesulfonamide Derivative (Note: The following data is based on general findings for benzenesulfonamide derivatives and does not represent this compound specifically.)

| Parameter | Typical Energy (eV) | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Electron-donating capacity |

| LUMO Energy | -0.9 to -2.0 eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 4.0 to 6.0 eV | Chemical reactivity and stability researchgate.net |

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. wisc.eduscilit.com This provides a chemically intuitive picture of bonding.

The key aspect of NBO analysis is the investigation of interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov Larger E(2) values indicate stronger hyperconjugative interactions, which contribute to the stabilization of the molecule. uni-muenchen.de For sulfonamides, important interactions often involve the lone pairs on the oxygen and nitrogen atoms acting as donors and the antibonding orbitals (σ* or π*) of adjacent bonds acting as acceptors. uni-muenchen.de These interactions provide insight into electron delocalization from lone pairs to antibonding orbitals. uni-muenchen.de

Table 3: Representative NBO Analysis Data for Hyperconjugative Interactions in a Sulfonamide-like Molecule (Note: This table illustrates the type of data obtained from NBO analysis for related compounds, not this compound itself.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |

| LP (O) | σ(S-N) | ~ 2-5 | Lone Pair → Antibond |

| LP (N) | σ(S-C) | ~ 1-3 | Lone Pair → Antibond |

| σ (C-H) | σ(C-C) | ~ 3-6 | σ → σ |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. nih.gov It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded, where different colors represent different values of the electrostatic potential. researchgate.net Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green or yellow areas represent neutral or intermediate potential. researchgate.net

For a molecule like this compound, the MEP map would likely show negative potential around the electronegative oxygen atoms of the sulfonyl group, making them sites for hydrogen bonding and electrophilic attack. The hydrogen atom on the sulfonamide nitrogen would exhibit a positive potential, indicating its role as a hydrogen bond donor. The aromatic rings would show regions of both negative (above and below the plane) and slightly positive (around the hydrogen atoms) potential.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). tandfonline.com This method is fundamental in drug design for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.gov

For this compound, docking simulations could be used to investigate its potential as an inhibitor for various enzymes. For instance, benzenesulfonamide derivatives are known inhibitors of carbonic anhydrases. niscpr.res.in A docking study would involve placing the this compound molecule into the active site of a target protein. The simulation would then explore different conformations and orientations of the ligand, scoring them based on a function that estimates the binding energy. The results would reveal the most likely binding pose and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. tandfonline.com

Table 4: Illustrative Molecular Docking Results for a Benzenesulfonamide Derivative (Note: This data is hypothetical and for illustrative purposes, as specific docking studies for this compound were not found.)

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Carbonic Anhydrase II | -7.5 | His94, His96, His119, Thr199 | Hydrogen Bond, Hydrophobic |

| Hepatitis B Virus Capsid | -8.2 | Leu31, Val124, Trp128 | Hydrophobic, Pi-Pi Stacking |

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. tandfonline.com When applied to a ligand-protein complex obtained from docking, MD simulations can assess the stability of the binding pose and explore the conformational changes in both the ligand and the protein upon binding. nih.gov

An MD simulation of an this compound-protein complex would involve placing the docked system in a simulated physiological environment (e.g., a box of water molecules with ions). The simulation, typically run for nanoseconds, would track the trajectories of all atoms. Analysis of these trajectories can provide information on the stability of key hydrogen bonds, the root-mean-square deviation (RMSD) of the ligand and protein backbone (to assess stability), and the flexibility of different parts of the protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com The basic principle is that the structural properties of a molecule determine its activity. tandfonline.com QSAR models are developed by calculating a set of molecular descriptors (physicochemical properties, electronic properties, topological indices) for a series of compounds with known activities. Statistical methods are then used to build a model that correlates these descriptors with the activity.

For a class of compounds like benzenesulfonamides, a QSAR study could be conducted to predict the antimicrobial or enzyme inhibitory activity of new derivatives. niscpr.res.in For this compound, its descriptors would be calculated and fed into a previously established QSAR model for benzenesulfonamides to predict its activity. The results from such models can guide the synthesis of new, more potent compounds by indicating which structural features are most important for the desired biological effect.

Theoretical Vibrational and Electronic Absorption Spectra Calculations

Computational chemistry provides powerful tools for investigating the molecular properties of this compound from a theoretical standpoint. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting its vibrational and electronic behavior.

Methodologies such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-31G(d,p) or 6-311G**, are commonly used to perform geometry optimization of the molecule. nih.govnih.gov This initial step calculates the most stable three-dimensional arrangement of the atoms, which serves as the foundation for subsequent spectral predictions.

Following optimization, the harmonic vibrational frequencies are calculated at the same level of theory. These theoretical frequencies correspond to the fundamental modes of vibration within the molecule. The assignment of these calculated vibrational modes to specific types of atomic motion, such as stretching, bending, or scissoring, is typically clarified using Potential Energy Distribution (PED) analysis. researchgate.net For sulfonamides, characteristic vibrations include the asymmetric and symmetric stretching of the sulfonyl (SO2) group, the N-H stretch, and various motions of the phenyl and benzyl (B1604629) rings. researchgate.netnih.gov For instance, the N-S stretching vibrations in sulfonamide derivatives are generally expected in the 875–935 cm⁻¹ range. researchgate.net The sulfonyl group's scissoring vibrations are typically observed between 520 and 600 cm⁻¹. researchgate.net

The electronic absorption properties are investigated using methods like Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations predict the electronic transitions of the molecule, providing data on the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which indicate the intensity of the absorption. bsu.by Key to understanding these transitions is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller gap suggests that the molecule can be more easily excited and may exhibit significant charge transfer interactions. nih.gov

Table 1: Illustrative Theoretical Vibrational Frequencies for this compound This table presents representative theoretical vibrational frequencies based on DFT (B3LYP) calculations for key functional groups, as seen in similar sulfonamide structures.

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| N-H Stretch | ~3250-3350 | Stretching of the nitrogen-hydrogen bond |

| C-H Stretch (Aromatic) | ~3050-3150 | Stretching of carbon-hydrogen bonds in the phenyl rings |

| C-H Stretch (Aliphatic) | ~2900-3000 | Stretching of carbon-hydrogen bonds in the methyl/methylene (B1212753) groups |

| S=O Asymmetric Stretch | ~1330-1370 | Asymmetric stretching of the sulfonyl group |

| S=O Symmetric Stretch | ~1150-1180 | Symmetric stretching of the sulfonyl group |

| C-N Stretch | ~1200-1350 | Stretching of the carbon-nitrogen bond |

| N-S Stretch | ~875-935 | Stretching of the nitrogen-sulfur bond |

| SO₂ Scissoring | ~520-600 | Scissoring (bending) motion of the sulfonyl group |

Table 2: Illustrative Theoretical Electronic Absorption Data for this compound This table shows representative electronic absorption properties calculated by TD-DFT methods.

| Parameter | Value | Significance |

|---|---|---|

| λmax (nm) | ~270-310 | Predicted wavelength of maximum UV-Vis absorption |

| Oscillator Strength (f) | > 0.5 | Indicates a high probability for the electronic transition |

| HOMO Energy (eV) | ~ -9.6 | Energy of the highest occupied molecular orbital |

| LUMO Energy (eV) | ~ 0.3 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (eV) | ~ 9.9 | Energy difference indicating molecular stability and reactivity |

Non-Linear Optical (NLO) Properties Analysis

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. researchgate.net Computational methods are employed to predict the NLO response of molecules like this compound, providing insight into their potential for such applications before engaging in complex synthesis and experimental validation.

The primary NLO property of interest for molecular systems is the first-order hyperpolarizability (also known as the first hyperpolarizability), designated as β₀ or β. nih.gov A large β value is a key indicator of a molecule's potential for second-order NLO applications, such as second-harmonic generation (SHG). The calculation of β is typically performed using DFT methods, such as B3LYP, on the optimized molecular geometry through a finite-field approach. nih.gov

In addition to the first hyperpolarizability, related properties such as the total molecular dipole moment (μ) and the mean polarizability (α) are also calculated. researchgate.net The dipole moment provides information about the charge distribution and asymmetry of the molecule, which is a prerequisite for second-order NLO activity. The polarizability describes the ease with which the electron cloud of the molecule can be distorted by an external electric field. These parameters collectively help in understanding the electronic behavior of the molecule under the influence of an intense light source.

Table 3: Illustrative Theoretical Non-Linear Optical (NLO) Properties for this compound This table presents representative NLO parameters calculated using DFT (B3LYP) methods, based on values reported for similar aromatic sulfonamides.

| Parameter | Symbol | Representative Calculated Value (esu) | Significance |

|---|---|---|---|

| Dipole Moment | μ | ~3-6 D | Measures the overall polarity and charge asymmetry of the molecule. |

| Mean Polarizability | α | ~20-30 x 10⁻²⁴ | Indicates the molecule's ability to become polarized by an electric field. |

| First Hyperpolarizability | β₀ | ~5-15 x 10⁻³⁰ | Quantifies the second-order NLO response. |

Future Research Directions and Emerging Paradigms for N 3 Methylbenzyl Benzenesulfonamide

Exploration of Novel Biological Targets and Pathways

The N-benzylbenzenesulfonamide moiety is a key feature in various biologically active compounds, suggesting a rich landscape for future target discovery for N-(3-methylbenzyl)benzenesulfonamide. nsf.gov Research on analogous structures has revealed activity against several target classes, which could be promising avenues for investigation.

Future research should focus on screening this compound and its derivatives against a diverse panel of biological targets. Based on the activities of related compounds, potential areas of exploration include:

Receptor Tyrosine Kinases (RTKs): Benzenesulfonamide (B165840) analogs have been identified as inhibitors of kinases like the tropomyosin receptor kinase A (TrkA), which is a target for glioblastoma treatment. nih.gov Investigating the interaction of this compound with TrkA and other RTKs could uncover novel anticancer applications.

Carbonic Anhydrases: Sulfonamides are well-known inhibitors of carbonic anhydrases, with some isoforms being targets for anticancer and antimicrobial agents. nih.govnih.gov Screening against various carbonic anhydrase isoforms, particularly those implicated in disease, could be a fruitful direction.

γ-Secretase: Certain N-benzyl-N-phenylsulfonamido derivatives have shown inhibitory activity against γ-secretase, a protein complex involved in the pathology of Alzheimer's disease. nsf.gov This suggests that this compound could be explored for its potential as a modulator of this important neurological target.

Apoptosis Pathways: Studies on other complex benzenesulfonamide derivatives have demonstrated pro-apoptotic activity against cancer cells, including breast (MCF-7), cervical (HeLa), and colon (HCT-116) cancer cell lines. mdpi.comnih.gov Future studies could assess the ability of this compound to induce apoptosis and elucidate the specific molecular pathways involved.

Integration of Advanced Computational Methods in Lead Optimization

Lead optimization is a critical phase in drug discovery aimed at refining a compound to enhance its efficacy, selectivity, and pharmacokinetic properties. patsnap.com Advanced computational methods are now integral to this process, offering powerful tools to accelerate the development of analogs of this compound. patsnap.comnih.gov The integration of these techniques can guide the rational design of new molecules with improved therapeutic potential. nih.govucl.ac.uk

Future research should systematically apply a hierarchy of computational tools to explore the structure-activity relationships (SAR) of the this compound scaffold.

Table 1: Advanced Computational Methods in Lead Optimization

| Computational Method | Application in this compound Research | Potential Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate structural features of this compound analogs with their biological activity. patsnap.com | Prediction of the potency of novel, unsynthesized analogs, prioritizing synthetic efforts. |

| Molecular Docking | Simulate the binding of this compound and its derivatives into the active site of identified biological targets (e.g., kinases, enzymes). ucl.ac.uk | Elucidation of key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) and prediction of binding affinity. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the compound-target complex over time, providing insights into the stability of the interaction and conformational changes. nih.gov | A more accurate understanding of the binding mode and the role of solvent molecules, leading to improved analog design. |

| Pharmacophore Modeling | Identify the essential 3D arrangement of chemical features in this compound responsible for its biological activity. | Can be used for virtual screening of large compound libraries to identify new molecules with similar activity. |

| ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling | In silico prediction of the pharmacokinetic and toxicity properties of designed analogs. nih.gov | Early identification of compounds with poor drug-like properties, reducing late-stage attrition. |

By employing this synergistic computational approach, researchers can rapidly assess numerous virtual modifications to the lead compound, reducing the time and cost associated with extensive experimental testing. patsnap.com

Development of Innovative Synthetic Routes for Analogs

The synthesis of diverse analogs is fundamental to exploring the full potential of the this compound scaffold. While traditional methods for creating sulfonamides exist, future research should focus on developing more efficient, versatile, and environmentally benign synthetic strategies. nsf.gov

Key directions for synthetic innovation include:

One-Pot Syntheses: Developing one-pot procedures starting from readily available materials like 4-methylbenzenesulfonyl chloride could streamline the production of substituted N-benzyl-4-methylbenzenesulfonamides, improving efficiency and reducing waste. researchgate.net

Combinatorial Chemistry: Leveraging combinatorial approaches to rapidly generate large libraries of this compound analogs. This would involve systematically varying the substituents on both the benzyl (B1604629) and benzenesulfonyl rings to thoroughly explore the chemical space and optimize biological activity.

Greener Synthetic Methods: Traditional syntheses can involve carcinogenic solvents like dichloromethane. nsf.gov Future work should prioritize the development of routes that use less hazardous solvents and reagents, aligning with the principles of green chemistry.

Novel Scaffolds: Research into related compounds has shown that linking the benzenesulfonamide core to various heterocyclic moieties (e.g., thiazole, imidazole) can yield compounds with significant anticancer activity. nih.govnih.gov A promising future direction would be the synthesis of hybrid molecules that incorporate the this compound structure with diverse heterocyclic systems.

Interdisciplinary Approaches in this compound Research

Maximizing the therapeutic potential of this compound will require a highly collaborative, interdisciplinary approach. The integration of expertise from different scientific fields can bridge the gap between initial discovery and clinical application.

Future research paradigms should be built on the synergy between:

Medicinal and Synthetic Chemistry: To design and synthesize novel, targeted analogs and libraries of compounds. patsnap.com

Computational Chemistry and Biology: To perform in silico screening, predict compound-target interactions, and guide the lead optimization process. nih.gov

Structural Biology: To determine the crystal structures of this compound analogs in complex with their biological targets using techniques like X-ray crystallography. This provides invaluable, high-resolution insights into the precise mechanism of action.

Pharmacology and Cell Biology: To conduct in vitro and in vivo studies to evaluate the biological activity, efficacy, and metabolic stability of new compounds, confirming the predictions from computational models. mdpi.comnih.gov

By combining these disciplines, researchers can create a dynamic and iterative cycle of design, synthesis, and testing. patsnap.com This integrated strategy will accelerate the identification of key structural features for activity and facilitate the transformation of this compound from a lead compound into a highly optimized therapeutic candidate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(3-methylbenzyl)benzenesulfonamide with high purity and yield?

- Methodological Answer : The compound can be synthesized via iron-catalyzed C(sp³)-H amination using methylarenes and N-fluorobenzenesulfonimide under ligand-free conditions. Key steps include maintaining an inert atmosphere (e.g., argon) and using ethyl acetate for purification via column chromatography. Reaction optimization should focus on solvent polarity (e.g., dichloromethane) and catalyst loading to minimize side products . Alternative routes involve sulfonylation of 3-methylbenzylamine with benzenesulfonyl chloride in a basic aqueous medium, followed by alkylation with halides in aprotic polar solvents (e.g., DMF) . Yield improvements (up to 73%) are achieved through controlled temperature (0–60°C) and stoichiometric adjustments .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure and purity of N-(3-methylbenzyl)benzenesulfonamide?

- Methodological Answer :

- ¹H NMR : Look for characteristic peaks: aromatic protons (δ 7.2–7.8 ppm), methylene protons (N–CH₂–Ar, δ ~5.0 ppm), and methyl groups (δ 2.3 ppm) .

- ¹³C NMR : Confirm sulfonamide carbons (δ ~140 ppm) and aromatic carbons (δ 120–135 ppm) .

- IR : Sulfonyl S=O stretches at 1150–1350 cm⁻¹ and N–H bends at ~3300 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion [M+Na]⁺ at m/z 424.2 for exact mass validation .

Q. What purification strategies are most effective for isolating N-(3-methylbenzyl)benzenesulfonamide from complex reaction mixtures?

- Methodological Answer : Column chromatography with ethyl acetate/hexane gradients (1:6 ratio) effectively separates the product from unreacted sulfonimide or amine precursors . Recrystallization using ethanol or methanol improves crystalline purity, particularly for derivatives with halogen substituents . Automated flash chromatography systems enhance reproducibility in high-throughput workflows .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, alkyl chain elongation) alter the bioactivity of N-(3-methylbenzyl)benzenesulfonamide derivatives?

- Methodological Answer :

- Halogenation : Introducing chlorine at the benzene ring (e.g., para-position) enhances antibacterial activity by increasing electrophilicity and membrane penetration. IC₅₀ values against E. coli improve by 30–50% compared to non-halogenated analogues .

- Alkyl Chain Elongation : Extending the N-alkyl chain (e.g., butyl vs. methyl) modulates lipophilicity, affecting NLRP3 inflammasome inhibition. Chain length optimization via molecular docking (e.g., Glide SP scoring) balances target binding and cellular permeability .

Q. What mechanistic insights explain the inhibitory activity of N-(3-methylbenzyl)benzenesulfonamide against NLRP3 inflammasome?

- Methodological Answer : The sulfonamide moiety disrupts ASC speck formation by competitively binding to the NLRP3 NACHT domain. Validate via:

- Surface Plasmon Resonance (SPR) : Measure binding affinity (Kd) to recombinant NLRP3.

- Cellular Assays : THP-1 macrophages pre-treated with LPS/ATP show reduced IL-1β secretion (ELISA quantification) .

- Mutagenesis Studies : Ala-scanning of NLRP3 identifies critical residues (e.g., Arg258) for sulfonamide interaction .

Q. How can computational modeling guide the rational design of N-(3-methylbenzyl)benzenesulfonamide analogues with enhanced target specificity?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Screen analogues against crystal structures of target proteins (e.g., NLRP3, PDB: 6NPY). Prioritize compounds with hydrogen bonds to catalytic residues (e.g., Lys232).

- QSAR Models : Use descriptors like polar surface area (PSA) and Hammett constants to predict bioactivity. Derivatives with electron-withdrawing groups (σₚ = +0.78) show 2-fold higher inhibition .

- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; stable RMSD (<2 Å) correlates with in vivo efficacy .

Data Analysis and Experimental Design

Q. What strategies resolve contradictions in reported bioactivity data for N-(3-methylbenzyl)benzenesulfonamide derivatives across studies?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and compound pre-treatment time .

- Meta-Analysis : Pool data from PubChem and ChEMBL, applying Fisher’s exact test to identify outliers. For example, IC₅₀ discrepancies >50% may arise from assay type (e.g., fluorescence vs. luminescence) .

- Orthogonal Validation : Confirm hits using SPR and thermal shift assays (TSA) to rule out false positives .

Q. What experimental controls are critical when evaluating the hemolytic activity of N-(3-methylbenzyl)benzenesulfonamide derivatives?

- Methodological Answer :

- Positive Control : Use Triton X-100 (1% v/v) for 100% hemolysis.

- Negative Control : Incubate erythrocytes with PBS (pH 7.4) alone.

- Interference Control : Pre-treat compounds with human serum albumin (HSA) to assess protein-binding effects on hemolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.